4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)16-20-7-5-4-6-8-20)30-32(28(33)36)17-21-11-9-19(3)10-12-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKURMSZBWFHENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In general, compounds like this can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the associated biochemical pathways .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors such as their chemical structure, solubility, stability, and the presence of functional groups. These factors can affect the bioavailability of the compound, which is a critical determinant of its efficacy .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in signal transduction pathways to alterations in cellular metabolism or gene expression .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .
Biological Activity
The compound 4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a unique class of organic compounds known for their potential biological activities. This compound is characterized by the presence of a triazoloquinazoline core structure that is often associated with various pharmacological effects.
Structural Overview
The molecular formula of the compound is with a molecular weight of 481.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C28H27N5O3 |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 1105231-13-7 |
Anticancer Properties
Research on related compounds within the triazoloquinazoline class suggests significant anticancer properties. For instance, studies have shown that triazoloquinazolines can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Case Study : A related triazoloquinazoline derivative demonstrated an IC50 value of 6.2 µM against colon carcinoma (HCT-116) cells and 27.3 µM against breast cancer (T47D) cells, indicating potent anticancer activity .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced antibacterial properties.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Triazoloquinazoline A | Anti-cancer properties | |
| Triazoloquinazoline B | Potential anti-inflammatory activity | |
| Triazoloquinazoline C | Antimicrobial effects |
The proposed mechanism of action for this class of compounds typically involves interaction with specific molecular targets such as enzymes or receptors critical for cellular functions. These interactions may lead to alterations in signaling pathways that regulate cell proliferation and apoptosis.
Future Directions
Despite the promising structural features and biological activities suggested by similar compounds, specific research on This compound is limited. Future studies should focus on:
- In vitro and in vivo assays to assess its efficacy against various cancer cell lines.
- Mechanistic studies to elucidate its mode of action at the molecular level.
- Exploration of structure-activity relationships (SAR) to identify modifications that enhance its biological activities.
Scientific Research Applications
Research indicates that compounds within the quinazoline family exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can interact with DNA through intercalation. This mechanism disrupts DNA replication and transcription processes, leading to potential cell death. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition percentages at a concentration of 50 µM were recorded as follows:
| Compound | % Inhibition (50 µM) |
|---|---|
| This compound | 42.78 ± 4.86 |
This suggests promising applications in developing new antimicrobial agents.
Pharmacokinetics and Bioavailability
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles suggest that similar derivatives possess good bioavailability. This characteristic is crucial for therapeutic applications as it indicates the compound's potential effectiveness when administered.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in various cancer models. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against tumor cells.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of resistant bacterial strains. The findings confirmed significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Q & A
Q. What is the standard synthetic protocol for preparing 4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
The compound is synthesized via a two-step process:
- Step 1 : Reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyl diimidazole (CDI) to form the triazoloquinazoline core.
- Step 2 : Alkylation of the intermediate with N-(tert-butyl)-2-chloroacetamide under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., benzyl protons at δ 4.5–5.0 ppm, isopropyl groups at δ 1.2–1.5 ppm).
- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to the molecular formula).
- Elemental Analysis : To validate purity and stoichiometry (C, H, N content within ±0.4% of theoretical values) .
Q. How can researchers assess the antimicrobial activity of this compound?
Use Mueller–Hinton agar for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud dextrose agar for fungal strains (e.g., Candida albicans). Prepare stock solutions in DMSO, test concentrations ranging from 1–100 µg/mL, and compare inhibition zones with reference drugs (e.g., ketoconazole for fungi). Report MIC (Minimum Inhibitory Concentration) values using broth microdilution assays .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of alkylation in triazoloquinazoline derivatives?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific nitrogen sites.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions. Monitor regioselectivity via in situ FTIR or HPLC .
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.
- Predict vibrational frequencies (IR/Raman) and compare with experimental data.
- Analyze HOMO-LUMO gaps to correlate with biological activity .
Q. What experimental design principles apply to resolving contradictory bioactivity data across studies?
- Statistical DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., substituent effects, solvent polarity).
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Structural Analogues : Synthesize derivatives with controlled substitutions (e.g., replacing 4-methylbenzyl with halogenated benzyl groups) to test structure-activity hypotheses .
Q. How can crystallographic studies improve understanding of this compound’s solid-state behavior?
- Single-Crystal X-Ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking of quinazoline rings).
- Thermogravimetric Analysis (TGA) : Correlate crystal packing with thermal stability.
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) influencing solubility .
Methodological Challenges and Solutions
Q. How to address low yields in the final alkylation step?
- Reagent Purity : Ensure anhydrous conditions and freshly distilled solvents.
- Alternative Alkylating Agents : Replace chloroacetamide with bromoacetamide for higher reactivity.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. What analytical techniques validate the absence of by-products (e.g., desmethylclozapine analogs)?
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar by-products .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Vary substituents at positions 2 and 4 (e.g., benzyl vs. phenyl groups).
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., fungal CYP51).
- Bioisosteric Replacement : Substitute the carboxamide group with sulfonamide or urea moieties to modulate solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
